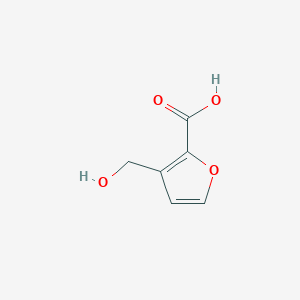
2-Furancarboxylic acid, 3-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, 3-(hydroxymethyl)-, also known as 5-hydroxymethyl-2-furancarboxylic acid, is a furan derivative with significant potential in various scientific and industrial applications. This compound is characterized by a furan ring substituted with a carboxylic acid group and a hydroxymethyl group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, 3-(hydroxymethyl)- typically involves the oxidation of 5-hydroxymethylfurfural (HMF). This process can be achieved through various catalytic methods, including chemocatalysis, biocatalysis, and photocatalysis. For instance, biocatalytic methods often employ enzymes such as alcohol oxidase and laccase to convert HMF to the desired product under mild reaction conditions .
Industrial Production Methods: Industrial production of 2-furancarboxylic acid, 3-(hydroxymethyl)- primarily relies on the oxidation of HMF derived from biomass. This process is advantageous due to its eco-friendly nature and the use of renewable resources. The biocatalytic conversion of HMF to 2-furancarboxylic acid, 3-(hydroxymethyl)- is particularly promising, offering high selectivity and lower environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Furancarboxylic acid, 3-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the hydroxymethyl group can lead to the formation of 2,5-furandicarboxylic acid (FDCA), a valuable monomer for biopolymers .
Common Reagents and Conditions: Common reagents used in the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include alcohol oxidase, laccase, and other catalytic agents. These reactions typically occur under mild conditions, making them suitable for industrial applications .
Major Products: The major products formed from the oxidation of 2-furancarboxylic acid, 3-(hydroxymethyl)- include FDCA and other furan derivatives. These products are valuable in the production of bioplastics and other sustainable materials .
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, 3-(hydroxymethyl)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of bioplastics, resins, and other sustainable materials.
Mecanismo De Acción
The mechanism of action of 2-furancarboxylic acid, 3-(hydroxymethyl)- involves its oxidation to form FDCA and other derivatives. This process is catalyzed by enzymes such as alcohol oxidase and laccase, which facilitate the conversion of the hydroxymethyl group to a carboxylic acid group . The molecular targets and pathways involved in this process are primarily related to the catalytic activity of these enzymes .
Comparación Con Compuestos Similares
5-Hydroxymethylfurfural (HMF): A precursor to 2-furancarboxylic acid, 3-(hydroxymethyl)-, commonly used in the synthesis of furan derivatives.
2,5-Furandicarboxylic Acid (FDCA): A major oxidation product of 2-furancarboxylic acid, 3-(hydroxymethyl)-, used in the production of biopolymers.
2-Furoic Acid: Another furan derivative with applications in organic synthesis and polymer production.
Uniqueness: 2-Furancarboxylic acid, 3-(hydroxymethyl)- is unique due to its dual functional groups (hydroxymethyl and carboxylic acid), which provide versatility in chemical reactions and applications. Its ability to undergo selective oxidation to form valuable products like FDCA highlights its significance in sustainable chemistry .
Propiedades
Fórmula molecular |
C6H6O4 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7H,3H2,(H,8,9) |
Clave InChI |
TYNYLABSLJYTTH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


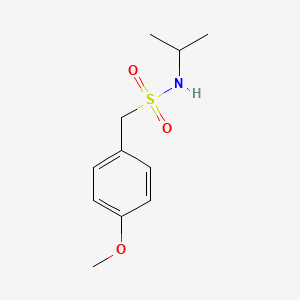
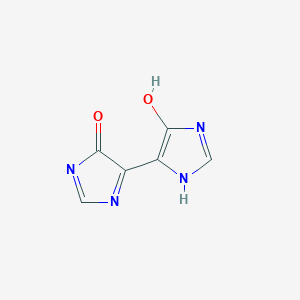
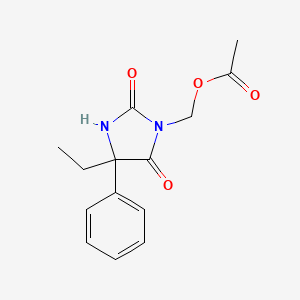
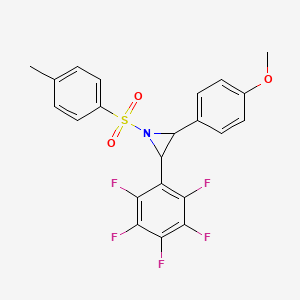
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
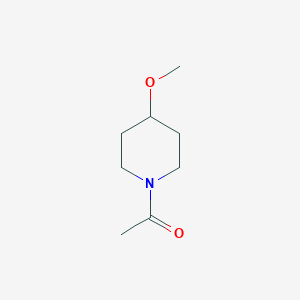
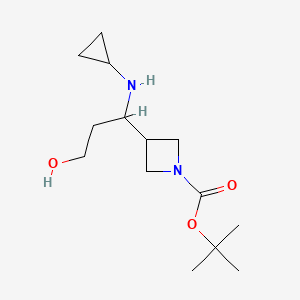
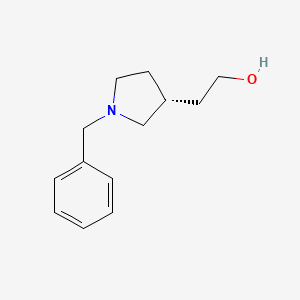
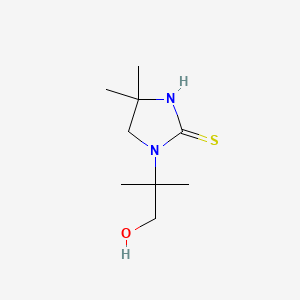
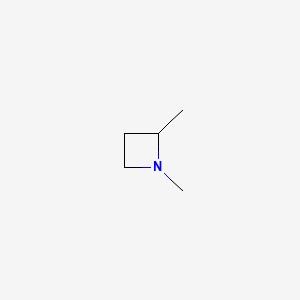
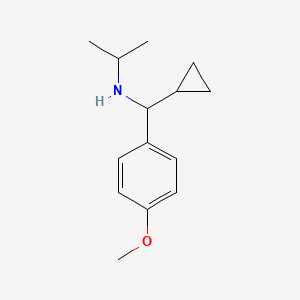
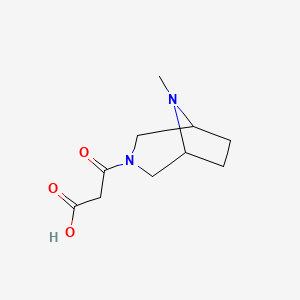
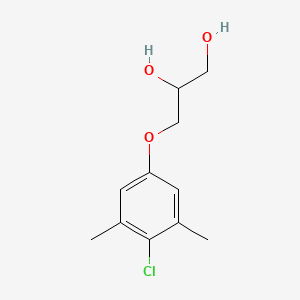
![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
